ROCK Inhibition Potency vs. Y-27632 and Fasudil
K-115 demonstrates superior inhibitory potency against both ROCK isoforms compared to the widely used research tool Y-27632 and the prototype ROCK inhibitor fasudil. K-115 inhibits ROCK1 with an IC50 of 51 nM and ROCK2 with an IC50 of 19 nM . By comparison, Y-27632 inhibits ROCK1 with a Ki of 140 nM (2.7-fold less potent) and ROCK2 with a Ki of 300 nM (15.8-fold less potent) [1]. Fasudil inhibits ROCK2 with a Ki of 330 nM, representing a 17.4-fold lower potency than K-115 on the ROCK2 isoform [2]. This translates to a meaningful difference in the concentration required for target engagement in cellular and tissue assays.
Reported potency difference supports lower concentration for target‑engagement assays.
Cell‑free kinase assays; cross‑study comparison.
| Evidence Dimension | ROCK isoform inhibition potency (IC50/Ki, nM) |
|---|---|
| Target Compound Data | ROCK1 IC50 = 51 nM; ROCK2 IC50 = 19 nM |
| Comparator Or Baseline | Y-27632: ROCK1 Ki = 140 nM, ROCK2 Ki = 300 nM. Fasudil: ROCK2 Ki = 330 nM |
| Quantified Difference | vs Y-27632: 2.7x (ROCK1), 15.8x (ROCK2); vs Fasudil: 17.4x (ROCK2) |
| Conditions | In vitro biochemical kinase inhibition assays (cell-free, recombinant enzymes, ATP-competitive conditions) |
Why This Matters
Higher target potency enables lower dosing concentrations to achieve equivalent ROCK inhibition, reducing the risk of solubility-limited delivery and non-specific cytotoxicity in in vitro and in vivo experimental systems.
- [1] Quimigen. Y-27632 dihydrochloride. Ki values: ROCK1 (p160ROCK) = 140 nM, ROCK2 = 300 nM. CAS 129830-38-2. View Source
- [2] ChemDict. Fasudil Hydrochloride (HA-1077). Ki values: ROCK2 = 330 nM, PKA = 1.6 μM, PKC = 3.3 μM. CAS 105628-07-7. View Source
